Home > Products > Screening Compounds P56333 > Regorafenib (mesylate)
Regorafenib (mesylate) - 835621-08-4

Regorafenib (mesylate)

Catalog Number: EVT-8406891
CAS Number: 835621-08-4
Molecular Formula: C22H19ClF4N4O6S
Molecular Weight: 578.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Regorafenib (mesylate) is an oral multikinase inhibitor that is primarily used in oncology for the treatment of various cancers, including gastrointestinal stromal tumors, metastatic colorectal cancer, and advanced hepatocellular carcinoma. It acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, thereby limiting the progression of cancerous cells. Regorafenib is recognized for its ability to overcome certain resistance mechanisms associated with other therapies, making it a valuable option in cancer treatment regimens.

Source

Regorafenib was developed by Bayer HealthCare and has been approved for clinical use since 2012. Its development stemmed from the need for more effective treatments for cancers that exhibit resistance to standard therapies.

Classification

Regorafenib belongs to the class of drugs known as kinase inhibitors. Specifically, it targets various kinases involved in tumor growth and metastasis, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors.

Synthesis Analysis

Methods

The synthesis of Regorafenib can be accomplished through several methods, including one-pot processes and multi-step synthesis routes. One notable method involves the condensation reaction of 4-chloro-3-trifluoromethyl phenyl isocyanate with 3-fluoro-4-aminophenol to form an intermediate compound. This intermediate is then subjected to a substitution reaction with 4-chloro-N-methyl-2-pyridinecarboxamide hydrochloride or its free base to yield Regorafenib. The process is characterized by its simplicity and high yield, making it suitable for industrial applications .

Technical Details

  1. One-Pot Synthesis: The method utilizes a solvent such as tetrahydrofuran or dimethylformamide to facilitate the condensation reaction at controlled temperatures.
  2. Purification: After the reaction, the product is purified through crystallization techniques to isolate pure Regorafenib.
  3. Crystalline Forms: Regorafenib exists in various crystalline forms, with Form I and Form III being significant due to their stability and purity characteristics .
Molecular Structure Analysis

Structure

The molecular formula of Regorafenib is C_{21}H_{21}ClF_{3}N_{5}O_{3}. Its structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 474.87 g/mol
  • Structural Formula:
    Regorafenib C21H21ClF3N5O3\text{Regorafenib }C_{21}H_{21}ClF_{3}N_{5}O_{3}

The detailed structural analysis can be performed using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Regorafenib undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:

  1. Condensation Reaction: Formation of the urea linkage between phenolic compounds.
  2. Substitution Reaction: Involves the introduction of the pyridine moiety into the structure.

Technical Details

The reaction conditions are critical for achieving high yields and purity. For instance, controlling temperature during the condensation step enhances the formation of the desired intermediate without side products .

Mechanism of Action

Process

Regorafenib functions by inhibiting multiple kinases that play a role in tumor proliferation and angiogenesis. By blocking these pathways, it effectively reduces tumor growth and metastasis.

Data

  • Target Kinases: Vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and others.
  • Inhibition Profile: Regorafenib exhibits a broad spectrum of activity against various kinases, which contributes to its efficacy in treating resistant tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Regorafenib is stable under normal storage conditions but should be protected from moisture.
  • Melting Point: The melting point ranges around 150–160 °C.

Relevant analyses such as thermal analysis and powder X-ray diffraction can provide insights into its stability and crystalline forms .

Applications

Scientific Uses

Regorafenib is primarily utilized in oncology for treating advanced cancers resistant to other therapies. Its mechanism of action makes it suitable for combination therapies where it can enhance the efficacy of other antineoplastic agents.

Additionally, ongoing research explores its potential applications in other malignancies and therapeutic areas due to its multi-targeted approach against various signaling pathways involved in cancer progression .

Molecular Mechanisms of Action

Multikinase Inhibition Profile and Target Specificity

Regorafenib (mesylate) is a small molecule inhibitor characterized by its capacity to simultaneously target multiple membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and tumor microenvironment maintenance. Structurally, regorafenib is a 4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide compound distinguished from its analog sorafenib by a single fluorine atom in the central phenyl ring. This structural modification significantly enhances its kinase binding affinity and broadens its inhibitory profile [1] [6].

Table 1: Major Kinase Targets of Regorafenib and Inhibitory Potency

Kinase TargetPrimary Biological FunctionInhibitory Potency (IC₅₀)
Vascular endothelial growth factor receptor 2Angiogenesis regulation4.2 nM
Platelet-derived growth factor receptor betaPericyte recruitment, vessel stability22 nM
Fibroblast growth factor receptor 1Angiogenesis escape pathway202 nM
Mast/stem cell growth factor receptor KitOncogenesis, cell proliferation7 nM
Proto-oncogene tyrosine-protein kinase receptor RetOncogenic signaling1.5 nM
Angiopoietin-1 receptorVessel maturation and stability311 nM
Macrophage colony-stimulating factor 1 receptorTumor-associated macrophage regulation28 nM
Serine/threonine-protein kinase B-rafMAPK pathway signaling28 nM

Structural Determinants of Kinase Binding Affinity

The molecular architecture of regorafenib enables its classification as a type II kinase inhibitor, binding specifically to the inactive DFG-out conformation of the kinase domain. This binding mode allows access to a hydrophobic pocket adjacent to the adenosine triphosphate binding site, conferring high-affinity inhibition [1]. The strategically positioned fluorine atom enhances hydrophobic interactions within this pocket, contributing to regorafenib's superior binding stability compared to non-fluorinated analogs. The urea linker forms critical hydrogen bonds with the kinase hinge region, while the chlorotrifluoromethylphenyl moiety occupies a deep hydrophobic cavity, further stabilizing the inhibitor-kinase complex [1] [6]. This precise spatial arrangement underpins regorafenib's broad-spectrum inhibitory activity against approximately 19 kinase targets at clinically achievable concentrations [3] [6].

Comparative Inhibition Efficacy Across VEGFR, PDGFR, KIT, and RET Isoforms

Regorafenib demonstrates differential inhibitory potency across key kinase families central to tumor biology. Against vascular endothelial growth factor receptor isoforms, regorafenib exhibits greatest efficacy toward vascular endothelial growth factor receptor 2 (half maximal inhibitory concentration = 4.2 nM), the principal mediator of endothelial cell proliferation and migration. This potency exceeds its inhibition of vascular endothelial growth factor receptor 1 (half maximal inhibitory concentration = 13 nM) and vascular endothelial growth factor receptor 3 (half maximal inhibitory concentration = 46 nM) [1] [3]. Regorafenib's inhibition of platelet-derived growth factor receptor beta (half maximal inhibitory concentration = 22 nM) disrupts pericyte recruitment and vessel maturation, while its suppression of mast/stem cell growth factor receptor Kit (half maximal inhibitory concentration = 7 nM) and proto-oncogene tyrosine-protein kinase receptor Ret (half maximal inhibitory concentration = 1.5 nM) directly targets oncogenic signaling pathways in tumor cells [2] [7]. This multi-targeted profile enables comprehensive disruption of tumor progression mechanisms, irrespective of mutation status in major oncogenes like Rat sarcoma virus or B-Raf proto-oncogene [1].

Intracellular Signaling Pathway Modulation

RAF/MEK/ERK Cascade Disruption

Regorafenib exerts profound inhibitory effects on the Rat sarcoma virus/Rapidly accelerated fibrosarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase signaling cascade, a critical pathway driving cellular proliferation and survival in malignancies. Through direct inhibition of Rapidly accelerated fibrosarcoma proto-oncogene serine/threonine-protein kinase and B-Raf proto-oncogene (half maximal inhibitory concentration = 28 nM), regorafenib impedes signal transduction from activated Rat sarcoma virus, thereby reducing downstream phosphorylation of Mitogen-activated protein kinase kinase and Extracellular signal-regulated kinase [1] [3]. This blockade induces cell cycle arrest and promotes apoptosis in tumor cells, independent of B-Raf proto-oncogene mutation status. In preclinical models of colorectal carcinoma, regorafenib treatment resulted in greater than 70% suppression of Extracellular signal-regulated kinase phosphorylation within tumor tissue, correlating with significant tumor growth inhibition [1] [4].

Cross-Talk Between Angiogenic and Oncogenic Pathways

A sophisticated aspect of regorafenib's mechanism involves its simultaneous disruption of angiogenic signaling and oncogenic pathways, targeting the functional interdependence within the tumor microenvironment. Regorafenib uniquely inhibits angiopoietin-1 receptor (half maximal inhibitory concentration = 311 nM) alongside vascular endothelial growth factor receptor 2, creating dual blockade of vascular endothelial growth factor and angiopoietin signaling systems [1] [4]. This dual inhibition produces synergistic anti-angiogenic effects: vascular endothelial growth factor receptor blockade reduces endothelial cell proliferation and new vessel formation, while angiopoietin-1 receptor inhibition prevents vessel maturation and stability. Simultaneously, regorafenib targets fibroblast growth factor receptor 1 and fibroblast growth factor receptor 2, critical mediators of resistance to vascular endothelial growth factor inhibition, thereby preventing compensatory angiogenic pathway activation [1] [3].

Table 2: Pathway Modulation by Regorafenib in Preclinical Models

Affected PathwayKey Molecular EffectsFunctional Consequences
Vascular endothelial growth factor receptor signalingReduced vascular endothelial growth factor receptor 2 phosphorylation (>80% suppression)Decreased endothelial cell proliferation and migration
Angiopoietin-1 receptor signalingImpaired angiopoietin-1 receptor activation and downstream signalingVessel destabilization, reduced pericyte coverage
Colony-stimulating factor 1 receptor signalingInhibition of colony-stimulating factor 1 receptor autophosphorylationReduced tumor-associated macrophage infiltration
Rapidly accelerated fibrosarcoma/Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinaseSuppressed Extracellular signal-regulated kinase phosphorylation (70-85%)Tumor cell cycle arrest, apoptosis induction
Platelet-derived growth factor receptor signalingImpaired platelet-derived growth factor receptor beta activationDisrupted pericyte-endothelial cell interactions

Furthermore, regorafenib remodels the tumor microenvironment through inhibition of macrophage colony-stimulating factor 1 receptor (half maximal inhibitory concentration = 28 nM), reducing recruitment and survival of tumor-associated macrophages [3] [4]. These immunosuppressive cells produce growth factors and cytokines that support tumor growth and angiogenesis, establishing a feedback loop between immune cells and vascular components. By disrupting this cross-talk, regorafenib creates an integrated antitumor effect that extends beyond direct kinase inhibition [1] [8].

Metabolite-Mediated Pharmacological Activity

Bioactivation Pathways of M-2 and M-5 Metabolites

Following oral administration, regorafenib undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 3A4 and UDP-glucuronosyltransferase 1A9 enzymes. The two principal circulating metabolites, designated M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), achieve steady-state concentrations comparable to the parent compound in human plasma [2] [6]. The metabolic transformation involves initial oxidation at the pyridinyl nitrogen atom to form the N-oxide derivative (M-2), followed by demethylation of the N-methyl pyridinyl carboxamide group to generate the M-5 metabolite. Both metabolites demonstrate extensive protein binding (>99.8%) and exhibit pharmacokinetic profiles characterized by prolonged elimination half-lives (M-2: 25 hours; M-5: 51 hours) [2] [6].

Equipotent Kinase Inhibition by Regorafenib Derivatives

Crucially, both major metabolites retain substantial pharmacological activity against regorafenib's kinase targets. In vitro biochemical assays demonstrate that M-2 and M-5 exhibit similar kinase inhibition profiles and comparable potency to the parent compound across multiple targets, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, angiopoietin-1 receptor, and proto-oncogene tyrosine-protein kinase receptor Ret [2] [3] [6]. The equipotent activity of these circulating metabolites significantly contributes to the overall therapeutic efficacy of regorafenib.

Properties

CAS Number

835621-08-4

Product Name

Regorafenib (mesylate)

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid

Molecular Formula

C22H19ClF4N4O6S

Molecular Weight

578.9 g/mol

InChI

InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4)

InChI Key

PAZXTVFHRWRCLP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.